2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted at position 2 with a benzamido group and at position 3 with a carboxamide moiety. The benzamido group is further modified at the para position with a sulfamoyl group bearing N-cyclopropyl and N-methyl substituents. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the cyclopropyl group, which may influence bioavailability and target engagement .
Properties
IUPAC Name |
2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-22(12-7-8-12)28(25,26)13-9-5-11(6-10-13)18(24)21-19-16(17(20)23)14-3-2-4-15(14)27-19/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKAGSOZMMOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamido intermediate.
Introduction of the Cyclopropyl and Methylsulfamoyl Groups: The benzamido intermediate is then reacted with cyclopropylamine and methylsulfonyl chloride under controlled conditions to introduce the cyclopropyl and methylsulfamoyl groups.
Cyclization to Form the Cyclopenta[b]thiophene Ring: The final step involves cyclization of the intermediate to form the cyclopenta[b]thiophene ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopenta[b]thiophene core : A five-membered dihydrothiophene fused to a cyclopentane ring, providing a rigid scaffold for functionalization.
- N-Substituents : The N-cyclopropyl-N-methyl groups on the sulfamoyl moiety enhance steric bulk and metabolic stability compared to simpler alkyl or aryl substituents .
Characterization :
- Spectroscopy : 1H/13C-NMR confirms tautomeric forms (e.g., absence of C=O bands in IR for triazole derivatives) and substituent integration .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Comparison with Structural Analogs
The compound is compared to structurally related derivatives with modifications in the core, substituents, or sulfonamide groups (Table 1).
Table 1. Structural and Functional Comparison of Analogous Compounds
Key Observations:
Cyclopenta[b]thiophene derivatives generally exhibit higher rigidity, favoring entropy-driven target binding .
Substituent Effects :
- Sulfonamide vs. Sulfamoyl : Sulfamoyl groups (N-cyclopropyl-N-methyl in the target) offer greater steric hindrance and metabolic stability compared to sulfonyl groups (e.g., CAS 932997-87-0) .
- Halogenated Substituents : Chlorine or fluorine atoms (e.g., CID 1571667) enhance electronegativity, improving membrane permeability .
Biological Activity :
Biological Activity
The compound 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 467.6 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related thieno[2,3-c]pyridine derivatives have shown promising results in inhibiting tumor growth in various cancer models. The mechanism often involves the modulation of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.
Enzyme Inhibition
The sulfonamide moiety present in the compound is known for its ability to inhibit specific enzymes. For example, sulfonamides typically target carbonic anhydrase and various proteases, which are crucial in cancer metabolism and progression. Preliminary studies suggest that this compound may exhibit similar enzyme inhibition capabilities.
Antimicrobial Properties
Compounds with a sulfonamide group often display antibacterial activity. The presence of the benzamide structure enhances this property, potentially making it effective against a range of bacterial strains. Further investigations are needed to quantify this activity and determine the spectrum of effectiveness.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity. |
| Enzyme inhibition assay | Preliminary results showed that the compound inhibited carbonic anhydrase with a Ki value comparable to established inhibitors. |
| Antibacterial efficacy test | The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antibiotic. |
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, leading to DNA damage and subsequent apoptosis.
- Enzyme Modulation : By inhibiting key metabolic enzymes, the compound may disrupt cellular processes essential for cancer cell survival.
- Signal Transduction Pathways : The compound may influence pathways involved in cell growth and apoptosis, such as the PI3K/Akt and MAPK pathways.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
Methodological Answer: Key synthetic strategies include:
- Condensation reactions : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with functionalized benzamides under anhydrous conditions (e.g., CH₂Cl₂ or dioxane with triethylamine as a base) to form the amide linkage .
- Cyclization : Utilize halogenated reagents (e.g., chloroacetone) to cyclize intermediates, ensuring regioselectivity via temperature control (e.g., heating at 80–100°C) .
- Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to isolate high-purity products .
Q. How can spectroscopic methods validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- Cyclopropane protons appear as multiplet signals (δ 1.0–1.5 ppm).
- Thiophene ring protons resonate at δ 6.5–7.5 ppm .
- HRMS : Confirm molecular weight with <2 ppm error. Use electrospray ionization (ESI) in positive mode .
- IR Spectroscopy : Identify sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxamide (N–H bend at 1550–1650 cm⁻¹) groups .
Q. What purification techniques optimize yield and purity?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water or methanol/dichloromethane to remove byproducts .
- Flash Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
- HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for final purification, monitoring at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., MIC testing for antibacterial activity with fixed inoculum sizes and incubation times) to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values under identical conditions (pH, temperature, cell lines).
- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay reliability .
Q. What experimental designs assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to evaluate isoform-specific interactions .
- Half-Life Calculation : Apply the formula , where is the elimination rate constant .
Q. How can computational modeling predict binding affinities to target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID for kinase targets) to estimate binding energies. Validate with MM-GBSA free energy calculations .
- QSAR Models : Train models on thiophene derivatives with known IC₅₀ values, incorporating descriptors like logP, polar surface area, and H-bond donors .
Q. What methodologies evaluate the compound’s environmental fate?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days .
- Soil Adsorption : Perform batch tests with varying organic carbon content to calculate values .
- Aquatic Toxicity : Conduct acute Daphnia magna assays (48-hour LC₅₀) under OECD 202 guidelines .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Modification : Compare analogs with substitutions at the cyclopropane or sulfamoyl groups to assess impact on potency .
- Bioisosteric Replacement : Replace the thiophene core with furan or pyrrole rings to evaluate scaffold flexibility .
- 3D Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
